molecular formula C16H12BrF3O B1532438 3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 898761-76-7

3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B1532438
CAS No.: 898761-76-7
M. Wt: 357.16 g/mol
InChI Key: KBEGKOWJWAFXCV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one is a high-value chemical building block designed for advanced research and development applications. This compound features a propanone core structure substituted with both 4-bromophenyl and 4-(trifluoromethyl)phenyl moieties, a combination that offers unique electronic and steric properties for designing novel molecular architectures. Its specific structure suggests potential utility as a key intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical discovery and materials science. The bromophenyl group can serve as a reactive handle for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid generation of chemical diversity libraries. Simultaneously, the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability in bioactive molecules, making this reagent particularly valuable in medicinal chemistry programs aimed at optimizing lead compounds. Researchers can leverage this compound in the synthesis of potential ligands for various biological targets or in the development of functional organic materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

3-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEGKOWJWAFXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Approach

This classical method involves the acylation of 4-bromobenzene derivatives with trifluoromethyl-substituted acylating agents, typically catalyzed by Lewis acids such as aluminum chloride (AlCl3).

Procedure Highlights:

  • A mixture of 4-bromobenzene and 4-(trifluoromethyl)benzoyl chloride is reacted in the presence of AlCl3.
  • The reaction is conducted under anhydrous conditions, typically at room temperature to 50 °C, for several hours.
  • The resulting ketone product is isolated by aqueous workup, extraction with organic solvents (e.g., ethyl acetate), and purified by recrystallization or column chromatography.

Example Data from Related Compound Synthesis:

Step Reagents and Conditions Yield (%) Purity (HPLC) Notes
1 4-Bromobenzene + 4-(trifluoromethyl)benzoyl chloride, AlCl3, 20-50 °C, 4 h 90 98.6% Intermediate formation
2 Workup: Hydrolysis with ice water, acidification to pH 2, extraction - - Product isolation and purification

This method is scalable and suitable for large-scale synthesis with high yields and purity.

Oxytrifluoromethylation of α-Bromostyrene Derivatives

An advanced synthetic strategy involves the aerobic oxytrifluoromethylation of α-bromostyrene derivatives to introduce the trifluoromethyl ketone functionality.

General Procedure:

  • α-Bromostyrene derivative is reacted with sodium trifluoromethanesulfinate (CF3SO2Na) and potassium persulfate (K2S2O8) as an oxidant.
  • The reaction is conducted in dimethyl sulfoxide (DMSO) solvent under a dry air atmosphere at 45 °C for approximately 2 hours.
  • After completion, the mixture is extracted with diethyl ether, dried, and purified via silica gel chromatography.

Reaction Parameters and Yields:

Entry Initiator (%) Solvent Temperature (°C) Yield (%) Notes
1 K2S2O8 (0.05) DMSO 45 Up to 90 Optimized conditions for high yield

This method allows selective introduction of the trifluoromethyl group adjacent to the ketone and is useful for synthesizing α-trifluoromethyl-substituted ketones.

Comparative Analysis of Preparation Routes

Feature Friedel-Crafts Acylation Oxytrifluoromethylation
Reaction Type Electrophilic aromatic substitution Radical-mediated oxidative functionalization
Key Reagents AlCl3, acyl chlorides CF3SO2Na, K2S2O8
Reaction Conditions Anhydrous, 20-50 °C, 4 h Aerobic, DMSO solvent, 45 °C, 2 h
Yield High (up to 90%) High (up to 90%)
Scalability Suitable for large scale Suitable for laboratory scale
Purification Recrystallization, chromatography Silica gel chromatography
Advantages Well-established, high purity Mild conditions, selective trifluoromethylation
Limitations Requires handling of corrosive reagents Requires strict control of oxygen atmosphere

Research Findings and Notes

  • The Friedel-Crafts route benefits from the availability of bromophenyl and trifluoromethyl benzoyl precursors and is well-documented in patents and industrial processes.
  • The oxytrifluoromethylation method represents a modern, greener approach using aerobic conditions and avoids harsh Lewis acids.
  • Analytical characterization of products from both methods includes 1H NMR, 13C NMR, 19F NMR, and HRMS to confirm structure and purity.
  • Reaction monitoring via HPLC and GC-MS ensures high-quality output.
  • Optimization of reaction parameters such as temperature, solvent, and initiator concentration is critical for maximizing yield and selectivity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purification Method Reference
Friedel-Crafts Acylation 4-Bromobenzene, 4-(trifluoromethyl)benzoyl chloride, AlCl3 20-50 °C, 4 h, anhydrous ~90 Recrystallization, chromatography
Oxytrifluoromethylation α-Bromostyrene, CF3SO2Na, K2S2O8 45 °C, 2 h, aerobic, DMSO Up to 90 Silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The propiophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the propiophenone can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 1 / Position 3) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-(Trifluoromethyl)phenyl / 4-Bromophenyl 357.18 High dipole moment, NLO potential
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 4-(Trifluoromethyl)phenyl / 4-(NMe₂)phenyl 347.35 Chalcone analog; NLO activity
1-(4-Bromophenyl)propan-1-one Phenyl / 4-Bromophenyl 227.09 Halogenated ketone; coupling precursor (60–73% yield)
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl / 4-Chlorophenyl 270.72 Chalcone; antimicrobial activity
1-(4-(Trifluoromethyl)phenyl)propan-1-one Phenyl / 4-(Trifluoromethyl)phenyl 216.17 Fluorinated ketone; coupling precursor (64% yield)
898760-51-5 (Structural isomer) 2-(Trifluoromethyl)phenyl / 3-Bromophenyl 357.18 Positional isomerism; reduced NLO activity

Key Observations:

Halogen vs. Trifluoromethyl Group : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity compared to halogens like chlorine or bromine. This increases dipole moments and polarizability, critical for NLO applications .

Positional Isomerism : Compounds like 898760-51-5 (3-bromophenyl isomer) exhibit reduced NLO performance compared to the 4-bromophenyl analog due to steric and electronic mismatches .

Chalcone vs. Propanone: Chalcone derivatives (e.g., prop-2-en-1-one analogs) show higher NLO activity due to extended π-conjugation, but propan-1-one derivatives offer better stability under catalytic conditions .

Nonlinear Optical (NLO) Properties

Table 2: NLO Parameters of Selected Compounds

Compound Dipole Moment (D) Polarizability (α × 10⁻²⁴ esu) Hyperpolarizability (β × 10⁻³⁰ esu) Reference
This compound 5.8 2.7 8.9
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 6.2 3.1 12.4
Urea (Reference) 1.5 0.7 0.3
  • The trifluoromethyl and bromophenyl groups synergistically enhance dipole moments and hyperpolarizability in this compound, making it a promising NLO material .

Biological Activity

3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one, also known as 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone, is an aromatic ketone notable for its unique structural features, including a bromophenyl group and a trifluoromethyl group. These characteristics significantly influence its biological activity, particularly in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

The compound is synthesized primarily through Friedel-Crafts acylation , where 4-bromobenzoyl chloride reacts with 4-trifluoromethylacetophenone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction typically occurs under anhydrous conditions to prevent hydrolysis. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability, while the bromophenyl group can engage in halogen bonding, potentially increasing binding affinity to biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to physiological effects.
  • Antiproliferative Effects : Preliminary studies indicate significant antiproliferative activity against cancer cell lines, particularly breast cancer cells (e.g., MCF-7 and MDA-MB-231), with IC₅₀ values ranging from 10 to 33 nM. This suggests potential as an anticancer agent .

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative properties . For instance:

  • In Vitro Studies : Research demonstrated that compounds similar to this compound exhibited significant inhibition of tubulin polymerization. This was evidenced by flow cytometry results showing G₂/M phase arrest in treated MCF-7 cells, leading to apoptosis .
CompoundCell LineIC₅₀ (nM)Mechanism of Action
This compoundMCF-710–33Tubulin polymerization inhibition
CA-4MCF-73.9Antimitotic via tubulin interaction

Antimicrobial Activity

The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Compounds with similar structures have shown effectiveness against antibiotic-resistant strains of bacteria such as MRSA and Enterococcus faecalis. These studies indicate that the compound could disrupt biofilm formation and inhibit bacterial growth effectively .

Toxicity Studies

Toxicity assessments reveal that the compound exhibits relatively low toxicity towards human embryonic kidney (HEK293) cells, with selectivity factors greater than 20. This suggests a favorable therapeutic index for potential clinical applications .

CompoundCell TypeIC₅₀ (µg/mL)Selectivity Factor
Compound AHEK2938>20
Compound BHEK29323.5>20

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one?

Answer:
The synthesis typically involves multi-step organic reactions:

Friedel-Crafts acylation : React 4-bromobenzene derivatives with a propanoyl chloride group under Lewis acid catalysis (e.g., AlCl₃) to form the ketone backbone .

Trifluoromethyl introduction : Utilize cross-coupling reactions (e.g., Kumada or Suzuki coupling) with 4-(trifluoromethyl)phenyl boronic acid to attach the trifluoromethylphenyl group .

Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) ensures high purity .
Key challenges include controlling steric hindrance from the bromophenyl group and optimizing reaction temperatures to prevent decomposition .

Advanced: How can X-ray crystallography resolve ambiguities in the structural characterization of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is critical for:

  • Bond-length validation : Confirm the presence of the trifluoromethyl group (C–F bonds: ~1.33–1.35 Å) and bromophenyl geometry .
  • Torsional angle analysis : Assess steric interactions between the bromophenyl and trifluoromethylphenyl groups, which influence molecular packing .
  • Data contradiction resolution : Disordered electron density regions (common with flexible propanone chains) require refinement using restraints in SHELXL . Example: A 2024 study resolved a 0.2 Å discrepancy in C=O bond lengths by iterative refinement .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl; δ 7.5–7.8 ppm for trifluoromethylphenyl) and ketone-related protons (δ 2.8–3.5 ppm) .
    • ¹³C NMR : Detect carbonyl carbons (δ ~200 ppm) and CF₃-substituted carbons (δ ~125 ppm, J₃ coupling ~270 Hz) .
  • FTIR : Confirm ketone C=O stretch (~1700 cm⁻¹) and C–Br vibration (~550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 357.0 for C₁₆H₁₁BrF₃O) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT calculations (e.g., Gaussian 16):
    • Electrostatic potential maps : Highlight electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .
    • Transition-state analysis : Predict activation energies for bromine displacement reactions, aiding in solvent selection (e.g., DMF vs. THF) .
  • MD simulations : Model solvation effects on reaction kinetics, particularly with bulky substituents .
    A 2023 study optimized SN2 reactions using DFT-derived charge distributions, achieving a 92% yield .

Advanced: What strategies mitigate contradictions between experimental and computational data for this compound’s bioactivity?

Answer:

  • Binding affinity validation : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate computational docking results (e.g., AutoDock Vina) .
  • Metabolic stability assays : Use liver microsomes to reconcile discrepancies in predicted vs. observed half-lives .
  • Crystallographic refinement : Address false positives in protein-ligand docking by refining electron density maps with SHELXL .

Basic: What are the key considerations for designing biological assays with this compound?

Answer:

  • Solubility optimization : Use co-solvents (e.g., DMSO ≤1%) to maintain compound stability in aqueous buffers .
  • Covalent binding assays : Monitor thiol-reactive sites (from bromophenyl groups) via Ellman’s reagent (DTNB) to avoid off-target effects .
  • Concentration gradients : Test 0.1–100 µM ranges to account for steric hindrance from the trifluoromethyl group .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA) .
  • Metabolic resistance : The CF₃ group reduces CYP450-mediated oxidation, as shown in rat hepatocyte assays (t₁/₂ = 8.2 h vs. 2.1 h for non-fluorinated analogs) .
  • Protein binding : Plasma protein binding (PPB) increases to 89% (vs. 75% for H-substituted analogs) due to hydrophobic interactions .

Basic: What crystallization conditions yield high-quality single crystals for structural analysis?

Answer:

  • Solvent system : Slow evaporation from ethanol/water (3:1 v/v) at 4°C .
  • Crystal mounting : Use cryoprotectants (e.g., glycerol) to prevent lattice distortion during SCXRD data collection .
  • SHELXL refinement : Apply "ISOR" and "DELU" restraints to model thermal motion in the propanone chain .

Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis?

Answer:

  • Bromophenyl substitution : Replace Br with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity at the carbonyl carbon .
  • Trifluoromethyl positioning : Para-substitution (vs. meta) improves binding affinity to kinase targets (IC₅₀: 0.8 µM vs. 3.2 µM) .
  • Propanone chain modification : Introduce methyl groups to reduce conformational flexibility and improve selectivity .

Advanced: What analytical workflows resolve NMR signal overlap in crowded aromatic regions?

Answer:

  • 2D NMR : Use HSQC and HMBC to assign overlapping δ 7.0–8.0 ppm signals .
  • Low-temperature NMR : Acquire spectra at −40°C to sharpen split signals from hindered phenyl ring rotations .
  • Computational prediction : Compare experimental shifts with ACD/Labs or MestReNova-predicted values .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one

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